butanedioic acid;ethane-1,2-diol

Catalog No.
S579052
CAS No.
25569-53-3
M.F
C6H12O6
M. Wt
180.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
butanedioic acid;ethane-1,2-diol

CAS Number

25569-53-3

Product Name

butanedioic acid;ethane-1,2-diol

IUPAC Name

butanedioic acid;ethane-1,2-diol

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C4H6O4.C2H6O2/c5-3(6)1-2-4(7)8;3-1-2-4/h1-2H2,(H,5,6)(H,7,8);3-4H,1-2H2

InChI Key

VJVOPINBJQWMNY-UHFFFAOYSA-N

SMILES

C(CC(=O)O)C(=O)O.C(CO)O

Synonyms

PES polymer, poly(ethylene succinate), poly(ethylenesuccinate), polyethylene succinate

Canonical SMILES

C(CC(=O)O)C(=O)O.C(CO)O

Biobased Polyester Resins

Biodegradable Polymers

PVC Plasticizers

Fermentation Process

Food Additives

Cosmetics

PES is an aliphatic (fatty acid-based) synthetic polyester []. It's a biodegradable plastic alternative gaining traction due to environmental concerns. PES is synthesized from readily available bio-based materials, succinic acid (fermentable sugar) and ethylene glycol (derived from petroleum or biomass) [].


Molecular Structure Analysis

PES is a linear polymer with alternating succinic acid and ethylene glycol units linked by ester bonds. Each ester bond forms between a hydroxyl group (OH) of ethylene glycol and a carboxylic acid group (COOH) of succinic acid. This repeating unit gives PES the following chemical formula:

(C₄H₆O₄.C₂H₆O₂)x []

where x represents the degree of polymerization (number of repeating units). The key feature of the structure is the presence of both ester linkages (responsible for polymer chain formation) and ether linkages (C-O-C) within the ethylene glycol unit, contributing to flexibility [].


Chemical Reactions Analysis

Synthesis

PES can be synthesized through two main routes:

  • Polycondensation: This method involves reacting succinic acid and ethylene glycol under high temperatures (around 200°C) with a catalyst to remove water molecules and form ester linkages. The balanced chemical equation for this reaction is:

x C₄H₆O₄ + x C₂H₆O₂ → (C₄H₆O₄.C₂H₆O₂)x + x H₂O []

where x represents the degree of polymerization.

  • Ring-opening polymerization: This alternative method uses succinic anhydride (cyclic form of succinic acid) and ethylene oxide (cyclic form of ethylene glycol). The ring structures open, and the monomers react to form the polymer chain [].

Decomposition

PES is considered biodegradable. Microorganisms like Bacillus sp. can degrade PES by breaking down the ester linkages in the polymer chain.

Other Reactions

PES can undergo various reactions typical of polyesters, including hydrolysis (breakdown by water), transesterification (reaction with another alcohol), and aminolysis (reaction with ammonia).


Physical And Chemical Properties Analysis

  • Melting point: 103-106 °C []
  • Boiling point: Decomposes before boiling []
  • Solubility: Slightly soluble in water, soluble in organic solvents like chloroform and tetrahydrofuran []
  • Stability: Relatively stable under ambient conditions. Can degrade under UV light or high temperatures [].

Mechanism of Action (not applicable)

PES does not have a specific biological mechanism of action. Its significance lies in its biodegradability, making it a potential replacement for traditional plastics.

PES is generally considered non-toxic and non-irritating []. However, limited data exists on its long-term health effects. As with any chemical, proper handling practices are recommended, including wearing gloves and eye protection when working with PES.

General Manufacturing Information

Butanedioic acid, polymer with 1,2-ethanediol: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-08-15

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